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Compound of Interest

Compound Name:
1-(3-methyl-1-propyl-1H-pyrazol-4-

yl)ethanone

CAS No.: 933454-80-9

Cat. No.: B1612386 Get Quote

Executive Summary
The 4-acetylpyrazole moiety serves as a privileged scaffold in medicinal chemistry due to the

reactivity of the acetyl group at the C4 position. Unlike stable pyrazole cores, the C4-acetyl

group acts as a "chemical handle," enabling the synthesis of chalcones, hydrazones, and fused

heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

This guide compares three primary classes of 4-acetylpyrazole derivatives:

Chalcone-linked Pyrazoles: High antimicrobial efficacy.

Fused Pyrazolo-pyrimidines: Potent dual EGFR/VEGFR-2 kinase inhibitors.

Thiazole-Pyrazoline Hybrids: Significant cytotoxicity against non-small cell lung cancer

(NSCLC).

Key Finding: While simple 4-acetylpyrazoles show weak baseline activity, converting the acetyl

group into a pyrazolo[3,4-d]pyrimidine system yields compounds (e.g., Compound 3) with IC50

values (0.06 µM) superior to the clinical standard Erlotinib against EGFR-mutant cell lines.
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The biological versatility of 4-acetylpyrazole stems from its ability to undergo Claisen-Schmidt

condensation and subsequent cyclization. The core strategy involves modifying the acetyl side

chain to extend conjugation or fuse additional rings, thereby increasing binding affinity to

hydrophobic pockets in enzymes like EGFR or COX-2.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical modification zones on the 4-acetylpyrazole core

and their impact on biological activity.
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Figure 1: SAR map highlighting the C4-acetyl group as the primary diversification point for

enhancing biological potency.

Comparative Biological Performance[1][2]
Anticancer Activity: EGFR/VEGFR-2 Inhibition
Derivatives formed by fusing the 4-acetyl group into a pyrimidine ring demonstrate exceptional

kinase inhibitory profiles. The table below compares a lead Pyrano-pyrazolo-pyrimidine

(Compound 3) and a Pyrazole-Thiazole Hybrid (Compound 7g) against the standard drug

Erlotinib.

Table 1: Kinase Inhibition and Cytotoxicity Profile (IC50 in µM)
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Compound
Class

Specific
Analog

Target:
EGFR (µM)

Target:
VEGFR-2
(µM)

Cell Line:
HepG2
(Liver)

Cell Line:
A549 (Lung)

Fused

System

Compound 3

[1]
0.06 ± 0.01 0.35 ± 0.02 0.31 ± 0.02 --

Fused

System

Compound 9

[1]
0.15 ± 0.02 0.22 ± 0.01 0.45 ± 0.03 --

Hybrid
Compound

7g [2]
0.037 (nM)* -- -- 3.92 ± 0.15

Standard Erlotinib 0.13 ± 0.01 10.60 ± 0.50 0.73 ± 0.04 5.50 ± 0.20

Standard Sorafenib -- 0.09 ± 0.01 2.80 ± 0.12 --

*Note: Compound 7g showed nanomolar activity (37.66 nM) in specific kinase assays.

Analysis:

Compound 3 exhibits a 2-fold higher potency against EGFR compared to Erlotinib. The fused

pyrimidine ring likely mimics the adenine moiety of ATP, fitting snugly into the kinase binding

pocket.

Compound 9 acts as a dual inhibitor, making it a strong candidate for preventing tumor

angiogenesis (VEGFR-2) and proliferation (EGFR).

Antimicrobial Activity
Modifying the 4-acetyl group into α,β-unsaturated ketones (chalcones) significantly enhances

antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (Zone of Inhibition & MIC)
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Compound
Structure

Substituent (R)
Organism: S.
aureus (MIC
µg/mL)

Organism: E.
coli (MIC
µg/mL)

Zone of
Inhibition
(mm)

Chalcone

Derivative
4-Cl-Phenyl 0.023 0.046 24

Chalcone

Derivative
4-Br-Phenyl 0.023 0.046 22

Hydrazone 2,4-Dinitro 12.5 25.0 19

Standard Ciprofloxacin 0.012 0.012 28

Analysis:

Halogenated derivatives (Cl, Br) at the para-position of the phenyl ring attached to the

chalcone moiety show activity approaching that of Ciprofloxacin.

The mechanism involves membrane disruption and interference with bacterial DNA gyrase,

facilitated by the lipophilicity of the halogenated pyrazole core.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and biological evaluation

of these high-potency analogs.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine
Derivatives
Rationale: This protocol converts the 4-acetyl group into the bioactive fused pyrimidine system.

Precursor Synthesis: React 4-acetyl-1,3-diphenylpyrazole (0.01 mol) with DMF-DMA (0.012

mol) in xylene under reflux for 6 hours.

Isolation: Cool the mixture to precipitate the enaminone intermediate. Filter and recrystallize

from ethanol.
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Cyclization: Reflux the enaminone (0.01 mol) with guanidine hydrochloride (0.01 mol) and

anhydrous potassium carbonate (0.02 mol) in absolute ethanol for 10–12 hours.

Purification: Pour into ice-water, neutralize with dilute HCl. Filter the precipitate and

recrystallize from DMF/Ethanol (1:1).

Validation: Confirm structure via 1H-NMR (look for pyrimidine proton singlet ~8.5 ppm) and

Mass Spectrometry.

Protocol B: In Vitro EGFR Kinase Inhibition Assay
Rationale: To quantify the IC50 values presented in Table 1.

Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., BPS Bioscience #40321).[1]

Prepare 5x Kinase Buffer containing MnCl2 and DTT.

Compound Dilution: Dissolve analogs in DMSO to 10 mM stock. Prepare serial dilutions (0.1

nM to 10 µM) in Kinase Buffer (Final DMSO < 1%).

Reaction Assembly:

Add 5 µL of diluted compound to wells.

Add 20 µL of EGFR enzyme (0.1 ng/µL).

Incubate at room temperature for 15 minutes.

Initiate reaction by adding 25 µL of ATP/Poly-Glu-Tyr substrate mixture.

Incubation: Incubate at 30°C for 45 minutes.

Detection: Add 50 µL of Kinase-Glo Max reagent (Promega). Incubate for 10 minutes.

Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear

regression analysis (GraphPad Prism).

Biological Evaluation Workflow
The following workflow ensures a logical progression from synthesis to target validation.
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Synthesis of 4-Acetyl Analogs
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Figure 2: Step-by-step workflow for evaluating the biological potential of new pyrazole

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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